N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, a chlorinated methoxybenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a palladium-catalyzed C-N cross-coupling reaction . The chlorinated methoxybenzene ring is then introduced via a substitution reaction, followed by the addition of the sulfonamide group under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield catalysts and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form different derivatives.
Substitution: The chlorine atom on the methoxybenzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong acids for sulfonamide formation, and oxidizing agents for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while substitution reactions can yield a variety of functionalized benzene derivatives .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Shares the benzodioxole moiety but differs in its amine group.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains a similar benzodioxole structure but has a different alkyl chain.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to its combination of a benzodioxole moiety, a chlorinated methoxybenzene ring, and a sulfonamide group.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYAHFBRRMXRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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